1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
Overview
Description
1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of the boron atom in the structure imparts unique chemical properties, making it a valuable reagent in various chemical transformations.
Mechanism of Action
Target of Action
Compounds of this class are often used in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, it can be inferred that the compound indirectly influences the biochemical pathways associated with these substances.
Result of Action
The primary result of the compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules from simpler precursors, contributing to the production of a wide range of chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronic ester with an appropriate aryl halide under palladium-catalyzed conditions. One common method is the Suzuki–Miyaura coupling, which involves the following steps:
Preparation of Boronic Ester: The boronic ester is prepared by reacting a boronic acid with an alcohol in the presence of a dehydrating agent.
Coupling Reaction: The boronic ester is then coupled with an aryl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The aryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols are employed.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and substituted aryl derivatives.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
9-Borabicyclo[3.3.1]nonane (9-BBN): A borane reagent used in organic synthesis.
Uniqueness
1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is unique due to the presence of the fluorophenyl group, which imparts additional reactivity and selectivity in chemical reactions. The tetramethyl groups provide steric hindrance, enhancing the stability of the compound and its intermediates in various reactions.
Properties
IUPAC Name |
2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-9-11-16(12-10-15)22-13-14-7-5-6-8-17(14)21/h5-12H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZWKPAJWCPRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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